![molecular formula C30H43NO B14173032 N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine CAS No. 4607-77-6](/img/structure/B14173032.png)
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of cyclohexylpropan-2-yl derivatives and phenylhydroxylamine under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine include other hydroxylamine derivatives with similar structural features. Examples include:
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]amine
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]nitrosoamine
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in drug development and material science .
Propriétés
Numéro CAS |
4607-77-6 |
|---|---|
Formule moléculaire |
C30H43NO |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine |
InChI |
InChI=1S/C30H43NO/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31(32)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h15-24,32H,5-14H2,1-4H3 |
Clé InChI |
TVWWZDGKUKTVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4CCCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

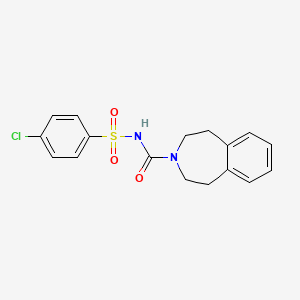
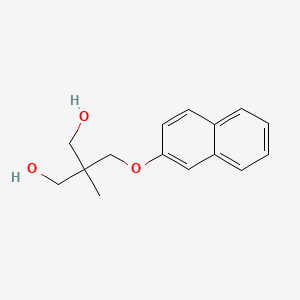
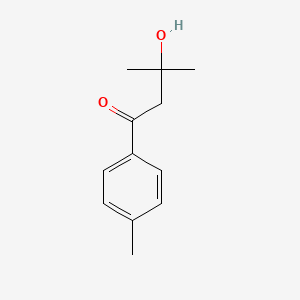
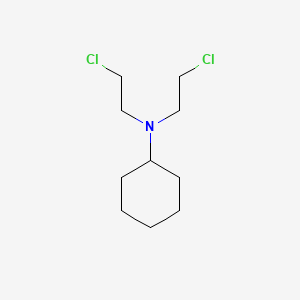
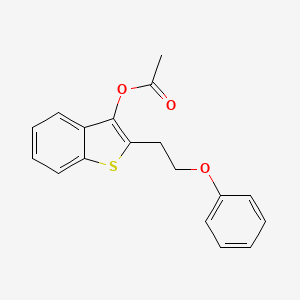
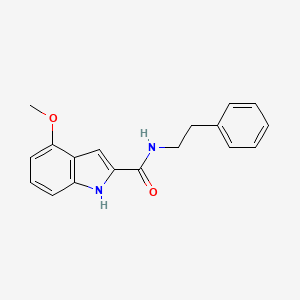
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
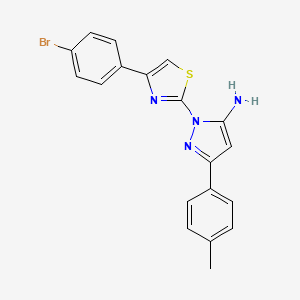
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

